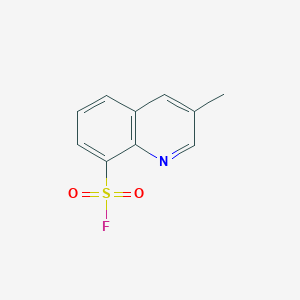

3-Methylquinoline-8-sulfonyl fluoride

Description

Foundational Significance of Sulfonyl Fluorides in Contemporary Organic Synthesis

Sulfonyl fluorides have garnered considerable attention in modern organic synthesis due to their unique combination of stability and reactivity. imperial.ac.ukmdpi.com Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability towards hydrolysis and are less prone to undergo undesired side reactions. imperial.ac.uk This stability allows for their incorporation into complex molecules under a variety of reaction conditions.

The reactivity of the sulfur-fluorine bond in sulfonyl fluorides is a key aspect of their utility. They are particularly known for their participation in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept that has been hailed as a next-generation click chemistry reaction. nih.govuga.eduuva.nlsigmaaldrich.com SuFEx reactions involve the exchange of the fluoride atom with a nucleophile, enabling the formation of strong and stable covalent bonds with a wide range of molecules, including proteins. enamine.netnih.gov This has made sulfonyl fluorides invaluable tools in chemical biology for applications such as covalent inhibitors and chemical probes. enamine.net The synthesis of sulfonyl fluorides can be achieved through various methods, including the conversion from corresponding sulfonyl chlorides, sulfonic acids, or sulfonamides. rsc.orgnih.govresearchgate.netresearchgate.net

Strategic Importance of Quinoline (B57606) Derivatives in Molecular Design

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science. Its rigid structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for the design of biologically active molecules.

Quinoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, and this structural motif is present in numerous approved drugs. The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of a molecule's physicochemical and biological properties. nih.gov The synthesis of quinoline derivatives is well-established, with various methods available to construct this important heterocyclic system.

Research Landscape and Specific Focus on 3-Methylquinoline-8-sulfonyl Fluoride

While the individual components of this compound—the sulfonyl fluoride group and the quinoline core—are well-studied, specific research focused exclusively on this particular isomer is still emerging. Much of the current understanding of its synthesis and reactivity is extrapolated from its immediate precursor, 3-methylquinoline-8-sulfonyl chloride, and the general chemistry of related quinoline sulfonyl fluorides. nih.govresearchgate.net

The strategic placement of the methyl group at the 3-position and the sulfonyl fluoride at the 8-position of the quinoline ring is anticipated to confer specific steric and electronic properties to the molecule. These features could influence its reactivity in SuFEx chemistry and its potential as a building block in the synthesis of novel compounds with tailored properties.

Physicochemical Properties of this compound and Its Precursor

| Property | This compound | 3-Methylquinoline-8-sulfonyl Chloride |

| CAS Number | 1955515-91-9 bldpharm.com | 74863-82-4 nih.gov |

| Molecular Formula | C10H8FNO2S bldpharm.com | C10H8ClNO2S nih.gov |

| Molecular Weight | 225.24 g/mol bldpharm.com | 241.69 g/mol nih.gov |

| Appearance | Not specified | Pale yellow crystalline powder nbinno.com |

| Melting Point | Not specified | 120-125°C (decomposes) nbinno.com |

Interactive Data Table: Compound Information

The synthesis of this compound is most practically achieved through the fluorination of its corresponding sulfonyl chloride. A common method for this transformation is the use of a fluoride salt, such as potassium fluoride, to displace the chloride atom. ccspublishing.org.cn The precursor, 3-methylquinoline-8-sulfonyl chloride, can be synthesized via a multi-step process starting from aniline (B41778) and propionic acid to form N-phenylpropanamide, which then undergoes cyclization and subsequent chlorosulfonation. google.com An alternative patented method describes the synthesis of 3-methylquinoline-8-sulfonyl chloride starting from 2-aminobenzenesulfonic acid, which undergoes a catalytic cyclization with propionaldehyde (B47417) and paraformaldehyde to yield 3-methylquinoline-8-sulfonic acid. This intermediate is then treated with bis(trichloromethyl) carbonate as a chlorinating agent to afford the final sulfonyl chloride. google.com

The reactivity of this compound is expected to be characteristic of aryl sulfonyl fluorides. The sulfonyl fluoride moiety serves as a latent electrophile, capable of reacting with various nucleophiles under appropriate conditions. This reactivity is central to its potential application in SuFEx click chemistry, allowing for the covalent modification of biomolecules or the construction of complex molecular architectures. nih.govuga.eduuva.nlnih.gov The quinoline ring system can also undergo various chemical transformations, although the strong electron-withdrawing nature of the sulfonyl fluoride group at the 8-position will influence the regioselectivity of such reactions.

The primary research application of this compound is likely to be as a versatile building block in medicinal chemistry and drug discovery. Its ability to participate in SuFEx reactions makes it an attractive reagent for the late-stage functionalization of drug candidates, potentially improving their pharmacological properties. nih.gov Furthermore, the unique substitution pattern of this molecule may lead to the discovery of novel compounds with specific biological activities. The development of new synthetic methods for quinoline sulfonyl derivatives continues to be an active area of research, highlighting the importance of these compounds as intermediates in the synthesis of bioactive molecules. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO2S |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

3-methylquinoline-8-sulfonyl fluoride |

InChI |

InChI=1S/C10H8FNO2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3 |

InChI Key |

BBMVHGRPYILMFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)S(=O)(=O)F)N=C1 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Elucidation of 3 Methylquinoline 8 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a robust and reliable click chemistry reaction, characterized by the high stability of the S(VI)-F bond under many conditions, which can be selectively activated for exchange with nucleophiles. nih.govchem-station.comeurekalert.org This duality of stability and reactivity makes sulfonyl fluorides like 3-Methylquinoline-8-sulfonyl fluoride valuable connectors in chemical synthesis. sigmaaldrich.com The SuFEx reaction is known for its high efficiency, functional group tolerance, and the formation of stable linkages, making it a powerful tool in materials science, chemical biology, and drug discovery. eurekalert.orgsigmaaldrich.comnih.gov

Nucleophilic Addition Reactions with Oxygen-Containing Nucleophiles

The reaction of sulfonyl fluorides with oxygen-containing nucleophiles, particularly phenols and their silylated derivatives, is a cornerstone of SuFEx chemistry. nih.govchem-station.com The process typically involves the activation of the sulfonyl fluoride by a base or a fluoride source, facilitating the nucleophilic attack of the oxygen species on the sulfur atom. acs.org The use of silyl (B83357) ethers is particularly advantageous as the formation of a strong Si-F bond provides a thermodynamic driving force for the reaction. acs.org Various catalysts, including organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and hindered guanidine (B92328) bases, have been shown to accelerate these transformations. nih.govnih.gov

A model SuFEx reaction between 8-quinolinesulfonyl fluoride and the tert-butyldimethylsilyl ether of 3-dimethylaminophenol (B24353) was significantly accelerated by Barton's hindered guanidine base (BTMG), demonstrating the catalytic efficiency in forming S-O linkages. nih.gov NMR studies have provided evidence for the formation of a phenoxide-guanidinium complex as a key intermediate in these reactions. nih.gov

Table 1: Representative SuFEx Reactions with Oxygen Nucleophiles

| Sulfonyl Fluoride | Oxygen Nucleophile | Catalyst | Product | Reference |

| 8-Quinolinesulfonyl fluoride | 3-(Dimethylamino)phenol | BTMG (5.0 mol%) | 3-(Dimethylamino)phenyl quinoline-8-sulfonate | nih.gov |

| Aryl sulfonyl fluorides | Aryl alcohols | BTMG (5.0 mol%) | Diaryl sulfonates | nih.gov |

| Fluorosulfates | Aryl alcohols | BTMG (5.0 mol%) | Aryl sulfonates | nih.gov |

Nucleophilic Addition Reactions with Nitrogen-Containing Nucleophiles

The formation of S-N bonds through SuFEx chemistry provides access to important classes of compounds such as sulfonamides, sulfamides, and sulfamates, which have significant therapeutic applications. nih.gov The reaction of sulfonyl fluorides with nitrogen-containing nucleophiles, such as primary and secondary amines, can be challenging due to the inherent stability of the S-F bond. nih.gov However, the development of catalytic systems, including metal-based Lewis acids and organocatalysts, has enabled these transformations. nih.gov

For instance, calcium-mediated activation of sulfamoyl fluorides and fluorosulfates has been developed to synthesize sulfamides and sulfamates. nih.gov Computational studies have suggested that the formation of the N-S bond is facilitated by the concerted deprotonation of the amine nucleophile by a base, which increases the nucleophilicity of the amine. acs.org The unique reactivity of sulfonyl fluorides can be harnessed in biological systems, where the confined environment of a protein binding pocket can activate the S-F bond towards nucleophilic attack by amino acid residues like lysine. rsc.orgresearchgate.net

Table 2: SuFEx Reactions with Nitrogen Nucleophiles

| Sulfonyl Fluoride Derivative | Nitrogen Nucleophile | Catalyst/Activator | Product Class | Reference |

| Sulfamoyl fluorides | Amines | Calcium salts | Sulfamides | nih.gov |

| Fluorosulfates | Amines | Calcium salts | Sulfamates | nih.gov |

| Sulfonyl fluorides | Amines | HOBt | Sulfonamides | researchgate.net |

| Sulfonyl fluoride probes | Lysine residue in TTR protein | Proximity-induced | Covalent protein conjugate | rsc.org |

SuFEx in Polymerization and Post-Polymerization Modification

The principles of SuFEx click chemistry have been extended to the synthesis of polymers and the modification of existing polymer chains. acs.orgrsc.org The reaction's high efficiency and orthogonality to other click reactions make it ideal for these applications. rsc.org Polysulfates and polysulfonates can be synthesized through the step-growth polymerization of bifunctional monomers, such as bis(aryl silyl ethers) with bis(sulfonyl fluorides) or bis(fluorosulfates). nih.govrsc.org

Post-polymerization modification (PPM) utilizes the inertness of the sulfonyl fluoride group under various polymerization conditions, allowing for its later functionalization. acs.orgrsc.org Polymer brushes containing sulfonyl fluoride moieties have been successfully modified with various nucleophiles, demonstrating the utility of SuFEx for surface derivatization. acs.orgresearchgate.net This approach allows for the introduction of a wide range of functional groups onto a polymer backbone, enabling the tuning of material properties. nih.gov

Directed C–H Activation and Functionalization

Beyond its participation in SuFEx reactions, the quinoline (B57606) scaffold of this compound can direct transition-metal-catalyzed C–H activation, enabling the selective functionalization of otherwise unreactive C(sp3)–H bonds.

Palladium-Mediated C(sp3)–H Fluorination in Quinoline Systems

Palladium catalysis has been successfully employed for the site-selective fluorination of C(sp3)–H bonds, with the 8-aminoquinoline (B160924) moiety serving as an effective directing group. acs.org This strategy allows for the introduction of fluorine atoms at specific positions within a molecule, a transformation of significant interest in medicinal and agricultural chemistry. acs.orgiu.edu The reaction typically involves a palladium catalyst, such as palladium acetate, and an electrophilic fluorine source, like Selectfluor. acs.orgiu.edu

This methodology has been applied to the β-fluorination of amino acid derivatives and aliphatic amides with high diastereoselectivity. acs.orgiu.edu The directing group forms a five-membered cyclopalladated intermediate, which is proposed to be more favorable than a six-membered ring, leading to high positional selectivity. iu.edu

Mechanistic Pathways Involving Hypervalent Iodine Oxidants and Nucleophilic Fluoride Sources

An alternative approach to palladium-catalyzed C–H fluorination utilizes a combination of a hypervalent iodine oxidant and a nucleophilic fluoride source, such as silver fluoride (AgF). nih.govacs.org This method avoids the use of electrophilic fluorinating reagents. The proposed mechanism involves the oxidation of a cyclometalated Pd(II) complex by the hypervalent iodine reagent to a Pd(IV) species. nih.govacs.org Subsequent reductive elimination from this high-valent palladium intermediate leads to the formation of the C–F bond. nih.gov

Two potential pathways for the formation of the key Pd(IV)-fluoride intermediate have been proposed. One involves the initial oxidation of the Pd(II) complex by the hypervalent iodine reagent, followed by ligand exchange with the fluoride source. nih.govacs.org The second pathway suggests an initial exchange of ligands on the iodine(III) center to form a fluoroiodinane, which then oxidizes the Pd(II) complex. nih.govacs.org The use of hypervalent iodine reagents in conjunction with fluoride sources like HF-Pyridine or Et3N–3HF has also been explored for the in situ generation of reactive fluoroiodine(III) species that can effect fluorination. arkat-usa.org

Lack of Available Data for "this compound" in Stereoselective Chemistry

Following a comprehensive review of available scientific literature, it has been determined that there is no specific information regarding the reactivity profiles, mechanistic elucidation, stereoselective transformations, or chiral auxiliary applications of the chemical compound This compound .

Extensive searches have been conducted to locate research findings pertinent to the requested article outline. These inquiries included databases of chemical literature, academic journals, and patent repositories. The search strategy encompassed broad and specific queries related to "this compound," its potential stereoselective reactions, and its use as a chiral auxiliary.

The search did yield general information on related topics, such as:

The synthesis of the precursor, 3-methylquinoline-8-sulfonyl chloride.

General principles of asymmetric synthesis and catalysis using quinoline-based scaffolds.

The reactivity and stability of the broader class of aryl sulfonyl fluorides.

However, no studies were found that specifically investigate or provide data on the stereoselective transformations or chiral auxiliary applications of this compound. Consequently, the creation of a scientifically accurate and informative article adhering to the provided outline is not possible at this time due to the absence of foundational research on this specific compound within the specified contexts.

Therefore, the sections on "Stereoselective Transformations and Chiral Auxiliary Applications" and "Stability and Selectivity in Aqueous and Complex Media" for this compound cannot be developed as there is no published data to support them.

Advanced Spectroscopic and Computational Characterization of 3 Methylquinoline 8 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural verification of 3-methylquinoline-8-sulfonyl fluoride (B91410), with proton, carbon, and fluorine nuclei each providing unique insights into the molecular framework.

Similarly, the ¹³C NMR spectrum corroborates the carbon skeleton of the molecule. Aromatic carbons of the quinoline (B57606) moiety are expected to resonate in the δ 120-150 ppm range, with the methyl carbon appearing at a much higher field. The carbon atom directly bonded to the sulfonyl group (C8) would likely show a distinct chemical shift due to the strong electron-withdrawing nature of the -SO₂F group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Methylquinoline-8-sulfonyl Fluoride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.5 | ~15-20 |

| Quinoline H | 7.5 - 9.2 | - |

| Quinoline C | - | 120 - 150 |

Note: Values are estimations based on analogous structures and general chemical shift principles.

Fluorine-19 NMR is a highly sensitive technique for probing the local electronic environment of the fluorine atom. For aryl sulfonyl fluorides, the ¹⁹F NMR signal typically appears as a singlet in a characteristic chemical shift window. rsc.org In various substituted benzenesulfonyl fluorides, the fluorine resonance is commonly observed between +63 and +68 ppm relative to CFCl₃ as an external standard. rsc.orgrsc.org This distinct signal not only confirms the presence of the S-F bond but also serves as an effective tool for monitoring reactions involving the sulfonyl fluoride group, as any chemical transformation of this moiety would lead to a significant change in the ¹⁹F chemical shift. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. The molecular formula is C₁₀H₈FNO₂S, corresponding to a monoisotopic mass of approximately 225.026 Da. uni.lu

In a typical mass spectrum, the molecular ion peak ([M]⁺) or the protonated molecular ion ([M+H]⁺) would be observed at m/z 225 or 226, respectively. uni.lu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for unambiguous formula determination. For instance, the calculated exact mass for the [M+H]⁺ ion is 226.03325 Da. uni.lu Experimental HRMS data that matches this value to within a few parts per million (ppm) would definitively confirm the elemental composition of the compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₀H₈FNO₂S⁺ | 225.02542 |

| [M+H]⁺ | C₁₀H₉FNO₂S⁺ | 226.03325 |

| [M+Na]⁺ | C₁₀H₈FNNaO₂S⁺ | 248.01519 |

Source: Predicted data from PubChem. uni.lu

Vibrational Spectroscopy (Infrared) and Electronic Spectroscopy (UV-Vis)

Vibrational and electronic spectroscopy provide further details on the functional groups and conjugated systems within the molecule.

Infrared (IR) spectroscopy is used to identify characteristic vibrational modes of the molecule's functional groups. Key absorptions for this compound are expected for the sulfonyl group, with strong asymmetric and symmetric stretching vibrations for the S=O bonds typically appearing in the ranges of 1370-1450 cm⁻¹ and 1180-1210 cm⁻¹, respectively. The S-F bond stretch is anticipated to be found in the 750-850 cm⁻¹ region. Additionally, C-H and C=C stretching vibrations from the quinoline ring would be observed.

The Ultraviolet-Visible (UV-Vis) spectrum provides information about the electronic transitions within the conjugated π-system of the quinoline ring. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π→π* transitions. The presence of the methyl and sulfonyl fluoride substituents would be expected to cause shifts in the position and intensity of these absorption maxima (λ_max) compared to the parent quinoline molecule.

X-ray Crystallography for Solid-State Structure and Non-Covalent Interactions

While a specific crystal structure for this compound has not been detailed in the provided search results, X-ray crystallography remains the definitive method for determining its three-dimensional structure in the solid state. This technique would precisely measure bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular non-covalent interactions, such as π-stacking between the quinoline rings or weak hydrogen bonds, which govern the solid-state properties of the compound.

Computational Chemistry and Density Functional Theory (DFT) Investigations

Computational methods, particularly Density Functional Theory (DFT), offer powerful tools to complement experimental data. DFT calculations can be used to optimize the molecular geometry of this compound and to predict its spectroscopic properties. Theoretical calculations of NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) can be compared with experimental spectra to aid in assignments and provide a deeper understanding of the molecule's electronic structure.

DFT studies also allow for the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key to understanding the molecule's reactivity, electronic properties, and potential for intramolecular charge transfer.

Elucidation of Electronic Structure and Bonding Characteristics

The electronic structure and bonding of this compound are primarily dictated by the interplay between the quinoline ring system and the highly electronegative sulfonyl fluoride group. Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the molecular orbitals, charge distribution, and bonding parameters of such molecules. nih.govarabjchem.org

Molecular Orbital Analysis: The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior of the compound. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, particularly the fused benzene (B151609) portion. The LUMO, in contrast, is anticipated to be centered on the sulfonyl fluoride group and the adjacent carbon of the quinoline ring, reflecting the strong electron-withdrawing nature of the -SO₂F moiety. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. researchgate.net

Charge Distribution and Electrostatic Potential: The high electronegativity of the fluorine and oxygen atoms in the sulfonyl fluoride group results in a significant polarization of the S-F and S-O bonds. This creates a substantial partial positive charge on the sulfur atom and partial negative charges on the fluorine and oxygen atoms. This charge distribution is a dominant feature of the molecule's electrostatic potential surface, highlighting the electrophilic nature of the sulfur center. The nitrogen atom in the quinoline ring also represents a region of negative electrostatic potential.

Bonding Parameters: The substitution of a chlorine atom (as in the more common 3-methylquinoline-8-sulfonyl chloride) with a highly electronegative fluorine atom is predicted to shorten and strengthen the S-halogen bond. nih.gov This strong S-F bond contributes to the increased thermal and chemical robustness of sulfonyl fluorides compared to their sulfonyl chloride counterparts. nih.gov The bond lengths and angles within the quinoline ring are not expected to be significantly altered by the presence of the sulfonyl fluoride group, suggesting that the core heterocyclic structure remains largely planar. nih.gov

Table 1: Predicted Electronic and Bonding Properties of this compound (based on DFT calculations of analogous compounds)

| Property | Predicted Characteristic | Significance |

| HOMO Localization | Primarily on the quinoline ring system | Site of potential oxidation |

| LUMO Localization | Primarily on the -SO₂F group | Site of nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicator of chemical reactivity and stability |

| Charge on Sulfur Atom | Highly positive | Electrophilic center |

| Charge on F and O Atoms | Highly negative | Nucleophilic centers and H-bond acceptors |

| S-F Bond Strength | High | Contributes to chemical stability |

Prediction of Reactivity and Reaction Pathways

The electronic structure of this compound provides a foundation for predicting its reactivity. The primary site for chemical transformation is the electrophilic sulfur atom of the sulfonyl fluoride group.

Reactivity Profile: Aryl sulfonyl fluorides are known to be reactive toward strong nucleophiles. nih.gov The reactivity is influenced by both electronic and steric factors. nih.gov Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the sulfur atom, while bulky neighboring groups can provide steric hindrance, potentially slowing down reactions. acs.org In this compound, the quinoline ring itself is a moderately electron-withdrawing system, which should maintain the reactivity of the sulfonyl fluoride moiety.

Reaction Pathways: The most probable reaction pathway for this compound involves nucleophilic substitution at the sulfur atom. This is a key reaction in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. researchgate.net Common nucleophiles that can react with sulfonyl fluorides include amines, phenols, and thiols. For instance, the reaction with a primary amine would lead to the formation of a stable sulfonamide bond, displacing the fluoride ion. This type of reaction is frequently employed in the synthesis of pharmaceutical compounds and chemical probes. rsc.org

Compared to the analogous sulfonyl chloride, the sulfonyl fluoride is generally more resistant to hydrolysis but will still react with nucleophiles under appropriate conditions. nih.gov This differential reactivity allows for more controlled and selective chemical modifications.

Table 2: Predicted Reactivity of this compound

| Feature | Prediction | Implication |

| Primary Reactive Site | Sulfur atom of the -SO₂F group | Electrophilic center for nucleophilic attack |

| Common Reactants | Nucleophiles (e.g., amines, phenols) | Formation of sulfonamides, sulfonate esters, etc. |

| Key Reaction Type | Nucleophilic Aromatic Substitution (at sulfur) | Versatile for covalent bond formation |

| Stability to Hydrolysis | More stable than sulfonyl chloride analogue | Allows for use in a wider range of conditions |

Analysis of Non-Covalent Interactions

The solid-state structure and intermolecular interactions of this compound can be predicted through computational techniques such as Hirshfeld surface analysis, by drawing comparisons with crystallographic studies of similar aromatic sulfonyl fluorides. nih.govfgcu.edu These non-covalent interactions are crucial for understanding the crystal packing and physical properties of the compound.

Dominant Interactions: The sulfonyl group's oxygen atoms are expected to be major participants in non-covalent interactions, likely forming hydrogen bonds with suitable donors in the crystal lattice. nih.govfgcu.edu The fluorine atom, however, is less likely to participate in conventional hydrogen bonding. nih.govfgcu.edu Instead, the fluorine atom is predicted to engage in close contacts with aromatic π-systems, forming F⋯π interactions. nih.govfgcu.edu

Hirshfeld Surface Analysis Predictions: A Hirshfeld surface analysis of analogous compounds reveals that interactions involving the sulfonyl oxygens are significant. fgcu.edu The analysis also highlights that while sulfonyl chlorides can participate in hydrogen bonding, sulfonyl fluorides tend to favor other forms of close contacts. nih.gov For this compound, it is anticipated that π-π stacking interactions between the quinoline rings will also play a role in the crystal packing.

Intramolecular Interactions: It is also possible that weak intramolecular non-covalent interactions, such as those between the sulfur and the nitrogen of the quinoline ring (S---N interactions), could influence the conformation of the sulfonyl fluoride group relative to the ring system. rsc.org

Table 3: Predicted Non-Covalent Interactions for this compound in the Solid State

| Interaction Type | Predicted Participants | Significance |

| Hydrogen Bonding | Sulfonyl oxygens as acceptors | Key role in crystal packing |

| F⋯π Interactions | Fluorine atom and quinoline π-system | Contributes to crystal stability |

| π-π Stacking | Between parallel quinoline rings | Common in aromatic systems |

| H⋯H Contacts | Between hydrogen atoms on adjacent molecules | Significant contribution to the overall packing |

Future Research Directions and Emerging Opportunities

Innovations in Sustainable Synthesis of Sulfonyl Fluorides

The traditional methods for synthesizing sulfonyl fluorides often involve harsh reagents and generate significant waste, prompting the development of more environmentally benign alternatives. Future research into the synthesis of 3-Methylquinoline-8-sulfonyl fluoride (B91410) is expected to align with the principles of green chemistry, focusing on catalytic and electrochemical methods that offer improved atom economy and reduced environmental impact. sciencedaily.com

Catalytic Approaches:

Recent advancements have highlighted the potential of transition-metal catalysis for the synthesis of aryl sulfonyl fluorides. nih.govacs.org Palladium-catalyzed methods, for instance, have been developed for the synthesis of sulfonyl fluorides from aryl bromides. rsc.org A promising future direction for the synthesis of 3-Methylquinoline-8-sulfonyl fluoride could involve the development of a catalytic system that directly couples a suitable 3-methylquinoline (B29099) precursor with a sulfur dioxide surrogate and a fluoride source. Bismuth-catalyzed synthesis of sulfonyl fluorides from boronic acids also presents a viable and sustainable alternative. acs.org

Electrochemical Synthesis:

Electrochemical methods offer a green and efficient route to sulfonyl fluorides by avoiding the need for chemical oxidants. nih.govacs.orgresearchgate.netrsc.orgresearchgate.net The electrochemical oxidative coupling of thiols or disulfides with a fluoride source is a particularly promising strategy. nih.govacs.org Future research could focus on adapting these electrochemical protocols for the synthesis of this compound from a corresponding thiol precursor.

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. nih.govnih.govchemrxiv.orgrsc.orgacs.org This methodology has been successfully applied to the synthesis of both aryl and alkyl sulfonyl fluorides from various precursors, including diazonium salts, carboxylic acids, and organoboron compounds. acs.orgnih.govnih.gov The development of a photoredox-catalyzed route to this compound could offer a highly efficient and sustainable manufacturing process. rsc.org

Table 1: Comparison of Emerging Sustainable Synthesis Methods for Sulfonyl Fluorides

| Synthesis Method | Key Advantages | Potential Starting Materials for this compound |

| Transition-Metal Catalysis | High efficiency, functional group tolerance | 8-Bromo-3-methylquinoline, 3-Methylquinoline-8-boronic acid |

| Electrochemical Synthesis | Avoids chemical oxidants, mild conditions | 3-Methylquinoline-8-thiol |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | 3-Methylquinoline-8-diazonium salt, 3-Methylquinoline-8-carboxylic acid |

Discovery of Novel Reactivity Modalities and Selective Transformations

The sulfonyl fluoride moiety is a versatile functional group, and its reactivity is a key area for future exploration. The development of novel transformations involving this compound could lead to the synthesis of a diverse range of valuable compounds.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry:

The most significant recent development in the reactivity of sulfonyl fluorides is their application in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". nih.govresearchgate.netjk-sci.comrsc.orgeurekalert.org This reaction allows for the rapid and efficient formation of robust linkages with a variety of nucleophiles. This compound is an ideal candidate for a SuFEx hub, enabling the modular assembly of complex molecules. This could be particularly valuable in drug discovery and the development of chemical probes. nih.govjk-sci.com

Late-Stage Functionalization:

The ability to introduce functional groups into complex molecules at a late stage of a synthetic sequence is highly desirable. rsc.org The sulfonyl fluoride group can act as a handle for such transformations. acs.org Future research could explore the use of this compound in late-stage functionalization strategies to modify bioactive molecules, potentially leading to the discovery of new therapeutic agents with improved properties. morressier.comdigitellinc.com

Selective Transformations:

The quinoline (B57606) ring system in this compound offers multiple sites for chemical modification. Research into selective transformations that target either the quinoline core or the sulfonyl fluoride group, while leaving the other intact, will be crucial. This would allow for the synthesis of a wide range of derivatives with tailored properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. The integration of the synthesis and application of this compound into these modern platforms represents a significant area of opportunity.

The synthesis of related compounds, such as 3-methylquinoline-8-sulfonyl chloride, has been shown to be stable under continuous flow nitration processes, suggesting the potential for this compound to be amenable to similar conditions. nbinno.com Flow chemistry can enable the safe handling of potentially hazardous reagents and intermediates, and allows for precise control over reaction parameters, leading to improved yields and purity. The development of a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale production.

Furthermore, the modular nature of SuFEx chemistry, for which this compound is a prime candidate, is highly compatible with automated synthesis platforms. This would allow for the rapid generation of libraries of quinoline-based compounds for high-throughput screening in drug discovery and materials science.

Advanced Materials Science Applications

The unique combination of the rigid, aromatic quinoline scaffold and the reactive sulfonyl fluoride group makes this compound an attractive building block for the development of advanced materials.

Polymer Synthesis:

Sulfonyl fluorides have been utilized in the synthesis of novel polymers. ccspublishing.org.cnrsc.org The SuFEx reaction can be used for step-growth polymerization to create polymers with unique backbones containing sulfonate or sulfonamide linkages. Incorporating the 3-methylquinoline unit into a polymer backbone could impart desirable properties such as thermal stability, rigidity, and specific photophysical characteristics.

Surface Modification:

The sulfonyl fluoride group can be used to covalently modify surfaces, altering their chemical and physical properties. researchgate.netresearchgate.net this compound could be employed to functionalize the surfaces of materials such as carbon fibres or polymer films. researchgate.netpdx.edu The quinoline moiety could introduce specific functionalities, such as fluorescence or metal-coordinating capabilities, onto the surface.

Functional Dyes and Probes:

Quinoline derivatives are known for their use as fluorescent probes and dyes. The sulfonyl fluoride group can be used to covalently attach the 3-methylquinoline fluorophore to biomolecules or other materials, enabling their use in imaging and sensing applications. acs.org

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Desired Properties from Quinoline Moiety |

| Polymer Synthesis | Monomer for step-growth polymerization via SuFEx | Thermal stability, rigidity, fluorescence |

| Surface Modification | Covalent attachment to surfaces | Altered wettability, introduction of specific binding sites |

| Functional Dyes | Covalent labeling of biomolecules and materials | Fluorescence, photostability |

Q & A

Q. What are the optimized synthetic routes for 3-methylquinoline-8-sulfonyl fluoride, and how do reaction conditions influence yield?

The synthesis typically involves a two-step process: (1) cyclization of 2-aminobenzenesulfonic acid with propionaldehyde and paraformaldehyde in a deep eutectic solvent to yield 3-methylquinoline-8-sulfonic acid, followed by (2) fluorination using a chlorinating agent like bis(trichloromethyl) carbonate under controlled conditions . Key factors include solvent choice (e.g., deep eutectic solvents for improved cyclization efficiency) and temperature control during fluorination to minimize side reactions. Yields are often reported between 65–85%, depending on purification methods.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- NMR spectroscopy : To confirm substitution patterns (e.g., methyl group at position 3, sulfonyl fluoride at position 8).

- HPLC-MS : For purity assessment and detection of byproducts like residual sulfonic acid or chlorinated intermediates .

- Elemental analysis : To verify molecular composition (CHFNOS). Moisture sensitivity requires inert atmosphere handling during analysis .

Q. What are the stability profiles of this compound under standard laboratory storage conditions?

The compound is moisture-sensitive and prone to hydrolysis. Stability data suggest storage at –20°C under nitrogen or argon, with desiccants to prevent sulfonyl fluoride degradation to sulfonic acid. Shelf life exceeds 12 months under these conditions .

Advanced Research Questions

Q. How does the sulfonyl fluoride group in this compound enable its use as a reactive probe in chemical biology?

The sulfonyl fluoride moiety acts as an electrophile, selectively modifying serine residues in proteases or other nucleophilic targets. This reactivity is leveraged in activity-based protein profiling (ABPP) to study enzyme function. Methodological considerations include:

Q. What strategies resolve contradictions in reported reactivity data for fluorinated quinoline sulfonyl derivatives?

Discrepancies in reactivity (e.g., fluorination efficiency or selectivity) often arise from solvent polarity or catalyst choice. For example:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the sulfonyl fluoride group.

- Catalytic additives : Organic bases like triethylamine improve fluorination yields by scavenging HCl . A comparative table of reaction conditions and outcomes is provided below:

| Condition | Yield (%) | Purity (%) | Key Byproduct | Ref. |

|---|---|---|---|---|

| Deep eutectic solvent | 78 | 95 | Chlorinated residue | |

| DMF + triethylamine | 85 | 98 | Sulfonic acid |

Q. How can computational modeling predict the regioselectivity of this compound in enzyme inhibition?

Density Functional Theory (DFT) calculations map electrostatic potential surfaces to identify nucleophilic attack sites. Molecular docking simulations (e.g., AutoDock Vina) validate binding affinities to serine hydrolases. These methods guide experimental design for targeted inhibitor development .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

Critical issues include:

- Batch-to-batch variability : Addressed via strict control of reaction temperature (±2°C) and solvent dehydration.

- Purification bottlenecks : Gradient column chromatography or recrystallization in ethyl acetate/hexane mixtures improves scalability .

Methodological Best Practices

Q. How to mitigate hydrolysis of the sulfonyl fluoride group during biological assays?

- Use anhydrous DMSO or DMF for stock solutions.

- Conduct assays in buffered solutions (pH 7.4) with low nucleophile concentrations .

Q. What analytical techniques differentiate this compound from its sulfonic acid derivative?

- IR spectroscopy : Sulfonyl fluoride shows a distinct S–F stretch at ~750 cm, absent in sulfonic acid.

- TLC with ninhydrin staining : Detects amine-containing degradation products .

Data Interpretation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.